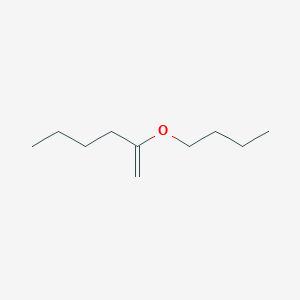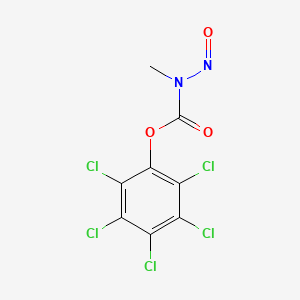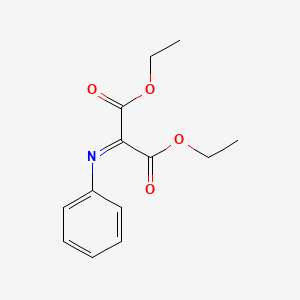![molecular formula C25H22I2Sn2 B14427567 Methylenebis[iodo(diphenyl)stannane] CAS No. 84634-02-6](/img/structure/B14427567.png)
Methylenebis[iodo(diphenyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[iodo(diphenyl)stannane] is an organotin compound characterized by the presence of tin (Sn) atoms bonded to phenyl groups and iodine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis[iodo(diphenyl)stannane] can be synthesized through the reaction of diphenyltin dichloride with methylene iodide in the presence of a suitable base. The reaction typically involves the following steps:
- Dissolution of diphenyltin dichloride in an appropriate solvent, such as tetrahydrofuran (THF).
- Addition of methylene iodide to the solution.
- Introduction of a base, such as triethylamine, to facilitate the reaction.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[iodo(diphenyl)stannane] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides or alkyl groups.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include tin compounds in different oxidation states, such as tin(IV) or tin(II) derivatives.
Wissenschaftliche Forschungsanwendungen
Methylenebis[iodo(diphenyl)stannane] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Explored for its potential biological activity, including its effects on cellular processes and potential use in medicinal chemistry.
Industrial Applications: Potential use in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of methylenebis[iodo(diphenyl)stannane] involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other organic molecules, leading to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of iodine.
Tributyltin Hydride: Another organotin compound with different substituents and applications.
Uniqueness
Its ability to undergo specific substitution and redox reactions makes it valuable in various chemical processes .
Eigenschaften
CAS-Nummer |
84634-02-6 |
|---|---|
Molekularformel |
C25H22I2Sn2 |
Molekulargewicht |
813.7 g/mol |
IUPAC-Name |
iodo-[[iodo(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.CH2.2HI.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
YSXLUUNKBIQMEC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)I)(C4=CC=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


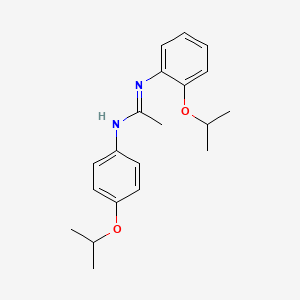
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
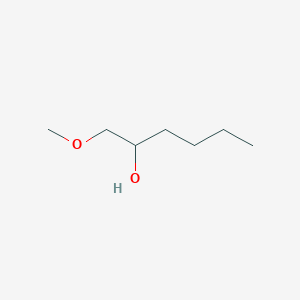
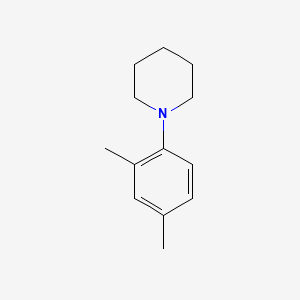
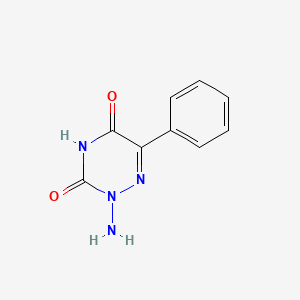
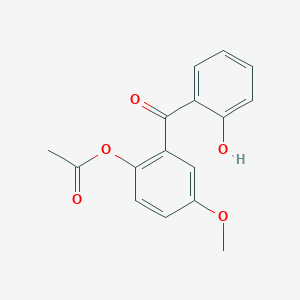
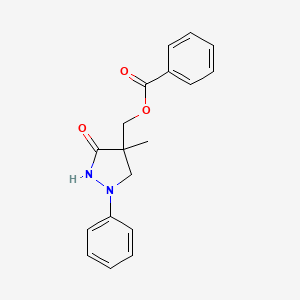
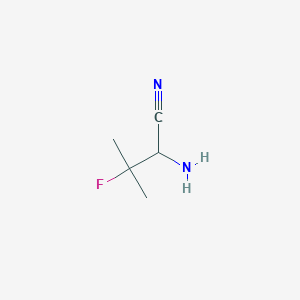
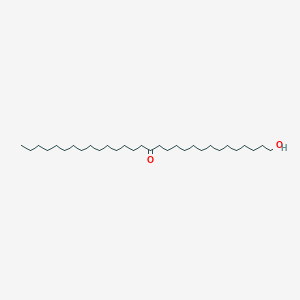

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
